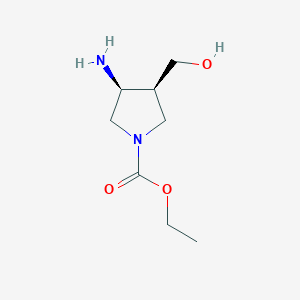

Ethyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of ethyl carboxylate derivatives involves multi-step reactions, often starting with readily available substrates. For instance, ethyl 2-(benzo[d]thazol-2-yl)acetate is used as a starting material to prepare various substituted derivatives through reactions with arylidinemalononitrile derivatives or cyanoacrylate derivatives in the presence of ethanol (EtOH) and triethylamine (TEA) at room temperature . Similarly, ethyl-1-(4-aminosulfonylphenyl)-5-aryl-3-hydroxy-2-oxo-3-pyrroline-4-carboxylates are synthesized via a three-component reaction involving sodium diethyloxalylacetate, aromatic aldehyde, and 4-aminobenzenesulfonamide .

Molecular Structure Analysis

The molecular structures of the synthesized ethyl carboxylate derivatives are confirmed using various spectroscopic techniques, including infrared (IR), proton nuclear magnetic resonance (PMR), and mass spectrometry . X-ray crystallography is also employed to determine the crystal and molecular structure of certain derivatives, revealing details such as intramolecular hydrogen bonding and the stabilization of the molecular structure .

Chemical Reactions Analysis

The synthesized ethyl carboxylate derivatives undergo further chemical transformations to yield a variety of heterocyclic compounds. For example, the amino-imino derivative is used to synthesize new pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives when reacted with electrophilic reagents . Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates are converted into different azanaphthalene and pyridine derivatives upon treatment with various nucleophilic reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are characterized by their spectroscopic data, which provide insights into their functional groups and molecular geometry. The antibacterial and immunobiological activities of some derivatives are also evaluated, indicating potential applications in the development of new therapeutic agents . Thermal analysis and density functional theory (DFT) calculations are used to study the stability and electronic properties of the compounds .

Scientific Research Applications

Enantioselective Michael Reactions

Ethyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate has been utilized in enantioselective Michael reactions. These reactions involve the formation of (Z)-adducts from chiral secondary enaminoesters and nitroethylenes. The process is characterized by good to excellent diastereoselectivity. This has been demonstrated in the synthesis of various pyrrolidine-3-carboxylates including ethyl (2R,3S,4S)-2,4-dimethylpyrrolidine-3-carboxylate (Revial et al., 2000).

Formation of Pyrrolidine Derivatives

The compound is also involved in reactions leading to the formation of pyrrolidine derivatives. For example, primary amine-promoted ring opening in carbapenem-derived p-nitrobenzyl esters with ethylamine and ethanolamine results in the creation of enantiomerically pure pyrrolidine derivatives. This is significant in the context of stereoselective protonation and the enamine–imine rearrangement processes (Z. R. Valiullina et al., 2020).

Synthesis of Tetrahydropyridines

In another application, this compound is used in the synthesis of tetrahydropyridines. This involves a phosphine-catalyzed [4 + 2] annulation process, where the compound acts as a 1,4-dipole synthon. This method produces ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high diastereoselectivities (Xue-Feng Zhu et al., 2003).

Applications in Antibacterial Agents

This compound has also been synthesized and explored for its potential as an antibacterial agent. The synthesis of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues, which contain an amino- and/or hydroxy-substituted cyclic amino group, is an example. These compounds have shown promising in vitro and in vivo antibacterial activity (H. Egawa et al., 1984).

Synthesis of Optically Active Bases

Additionally, it plays a role in the synthesis of optically active bases. The synthesis of ethyl (+)-6α-hydroxy-β-pyrrolizidine-1α-carboxylate, which was then converted into naturally occurring pyrrolizidine bases, highlights its application in the synthesis of optically active compounds (David J. Robins & Santi Sakdarat, 1981).

Safety and Hazards

properties

IUPAC Name |

ethyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-2-13-8(12)10-3-6(5-11)7(9)4-10/h6-7,11H,2-5,9H2,1H3/t6-,7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKLUSFPRRYDGL-RNFRBKRXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CC(C(C1)N)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N1C[C@@H]([C@@H](C1)N)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2230802-86-3 |

Source

|

| Record name | rac-ethyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methylidene-N1,N2-bis({4-[(pyrimidin-2-yl)sulfamoyl]phenyl})cyclopropane-1,2-dicarboxamide](/img/structure/B2507896.png)

![5-((4-Methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2507898.png)

![4-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]butan-1-one](/img/structure/B2507899.png)

![rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans](/img/structure/B2507904.png)

![N-(3-chloro-4-fluorophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide](/img/structure/B2507907.png)

![7-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2507908.png)

![(2-Amino-1-bicyclo[3.1.0]hexanyl)methanol](/img/structure/B2507917.png)

![2-{[2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B2507918.png)